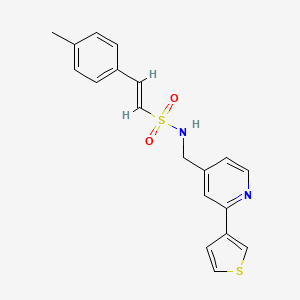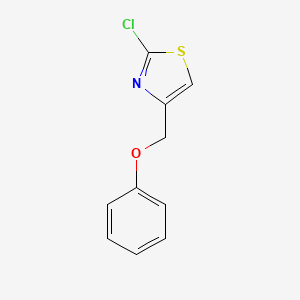
2-(2-Bromoethoxy)ethanamine;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethoxy)ethanamine;hydrobromide (BEE) is a chemical compound used in various scientific experiments. It has a molecular formula of C4H11Br2NO and a molecular weight of 248.946 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H10BrNO.BrH/c5-1-3-7-4-2-6;/h1-4,6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Technique : 2-Bromo-[1-14C]ethanamine hydrobromide (BEA) can be synthesized from ethan-1-ol-2-amine hydrochloride using HBr in a specialized chamber at elevated temperatures. This method results in a high yield and purity of the compound (Bach & Bridges, 1982).
Applications in Chemistry and Biochemistry
- Pharmaceutical Synthesis : A study on moclobemide's synthesis used 2-bromo-ethanamine hydrobromide in a condensation reaction with 4-chloro-N-(2-bromo-ethyl)benzamide, demonstrating its utility in pharmaceutical compound formation (Gao Jian-rong, 2004).
- Chemical Radioprotectants : The compound has been studied for its potential in preparing S-2-(-aminoalkylamino) ethyl dihydrogen phosphorothioates, which are potential chemical radioprotectants (Kim & Kim, 1984).
- Carbon Dioxide Capture : Diethylenetriamine hydrobromide, a related compound, has been explored for CO2 capture in nonaqueous systems, highlighting potential industrial applications (Chen & Hu, 2017).
Chemical Analysis and Identification
- Analytical Techniques : The identification and analysis of related compounds like 25B-NBOMe in serum and urine, using high-performance liquid chromatography, demonstrate the methods used for analyzing derivatives of 2-(2-Bromoethoxy)ethanamine hydrobromide (Poklis et al., 2014).
Safety and Hazards
作用機序
- The primary target of Bromo-PEG1-NH2 hydrobromide is the specific protein of interest (the target protein) that you intend to degrade using PROTACs .
Target of Action
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
Bromo-PEG1-NH2 hydrobromide plays a crucial role in biochemical reactions. It is used in the synthesis of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of Bromo-PEG1-NH2 hydrobromide on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of specific target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Bromo-PEG1-NH2 hydrobromide involves its role as a linker in PROTACs . It enables the formation of a ternary complex between the E3 ubiquitin ligase, the target protein, and the PROTAC, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
The temporal effects of Bromo-PEG1-NH2 hydrobromide in laboratory settings are largely dependent on the specific PROTACs that are synthesized using this compound . Information on the product’s stability, degradation, and long-term effects on cellular function would be specific to these PROTACs .
Dosage Effects in Animal Models
The effects of Bromo-PEG1-NH2 hydrobromide at different dosages in animal models would be determined by the specific PROTACs that are synthesized using this compound . These effects could include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving Bromo-PEG1-NH2 hydrobromide would be related to its role in the synthesis of PROTACs . These pathways could involve various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Bromo-PEG1-NH2 hydrobromide within cells and tissues would be influenced by its role in the synthesis of PROTACs . This could involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Bromo-PEG1-NH2 hydrobromide would be determined by the specific PROTACs that are synthesized using this compound . This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2-(2-bromoethoxy)ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrNO.BrH/c5-1-3-7-4-2-6;/h1-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSWRGGDSXELHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287287-20-9 |
Source


|
| Record name | 2-(2-bromoethoxy)ethan-1-amine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2435737.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)pyridin-4(1H)-one](/img/structure/B2435740.png)
![N-(3-fluoro-4-methylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2435741.png)

![N-[(2-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2435743.png)
![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2435745.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2435749.png)

![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2435754.png)


![2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2435758.png)
![5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2435759.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2435760.png)
